molecular formula C15H29N3O2 B1524633 Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate CAS No. 959237-16-2

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Cat. No.: B1524633
CAS No.: 959237-16-2
M. Wt: 283.41 g/mol
InChI Key: AHAQZBVUGZUUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate (CAS 959237-16-2) is a high-value piperidine-based building block in pharmaceutical research and development. This bifunctional compound, with a molecular formula of C15H29N3O2 and a molecular weight of 283.41 g/mol, features two piperidine rings: one bearing a Boc (tert-butoxycarbonyl) protecting group and the other a primary amine . The Boc group is a crucial feature, protecting the amine functionality from unwanted reactions during synthetic sequences and allowing for its clean removal under mild acidic conditions when needed . This makes the compound an exceptionally versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its application as a key intermediate in the exploration of new therapeutic agents. The structure is analogous to other aminopiperidine derivatives that have been investigated for their antibacterial properties, particularly against drug-resistant Gram-positive bacteria like MRSA and VRE, suggesting potential for developing novel anti-infective agents . Furthermore, the molecule's ability to serve as a rigid linker or core structure makes it valuable in medicinal chemistry for constructing potential enzyme inhibitors, receptor modulators, and chemical probes. This product is intended for research purposes only and is not for diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl 4-(4-aminopiperidin-1-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29N3O2/c1-15(2,3)20-14(19)18-10-6-13(7-11-18)17-8-4-12(16)5-9-17/h12-13H,4-11,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAQZBVUGZUUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697035
Record name tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959237-16-2
Record name tert-Butyl 4-amino[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate, a compound characterized by its unique piperidine structure, has garnered attention in pharmacological research due to its potential biological activities. This article examines the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H22N4O2
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 1029413-55-5

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The compound's piperidine moiety is known for its ability to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, similar compounds have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm). The mechanism involves disrupting bacterial membrane integrity, leading to cell death through membrane depolarization .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
This compoundMRSA0.78 - 3.125 µg/mL
Similar Arylurea DerivativesVREfm0.78 - 3.125 µg/mL

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects, particularly as a modulator of G-protein coupled receptors (GPCRs). Research indicates that related piperidine derivatives exhibit anxiolytic and antidepressant-like effects in animal models, suggesting that this compound may have similar applications .

Case Studies

  • Antibacterial Efficacy :
    A study evaluated the antibacterial activity of various piperidine derivatives, including this compound. The results showed strong bactericidal effects against drug-resistant strains, emphasizing the need for further development of these compounds as novel antibacterial agents .
  • Neuropharmacological Assessment :
    In a behavioral study involving rodent models, compounds similar to this compound were tested for their effects on anxiety and depression-like behaviors. The results indicated a significant reduction in anxiety-related behaviors, suggesting potential therapeutic applications in mood disorders .

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate" is not available. However, the search results provide information on related compounds and their applications, which can provide insights into the potential applications of the target compound.

Related Compounds and Their Applications

  • Tert-butyl 3-[(methylcarbamoyl)amino]piperidine-1-carboxylate: This piperidine derivative plays a significant role in the pharmaceutical industry as a key intermediate in the synthesis of various biologically active compounds. It is an important building block in the synthesis of pharmaceutical agents, including anticancer drugs. Derivatives of this compound can inhibit specific cancer cell lines, highlighting its potential therapeutic applications. It is also involved in the synthesis of alkaloids that have significant biological effects.
  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
  • Tert-butyl 4-(Phenylamino)piperidine-1-carboxylate: This compound is a high-quality reference standard for pharmaceutical testing .
  • Tert-butyl piperidin-4-ylcarbamate: This compound is used in the development of new effective antimicrobial agents that are active against bacterial pathogens causing major public health problems .
  • Tert-butyl 4-((1r,2s,5r)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.i]octane-2-carboxamido)piperidine-1-carboxylate: This compound is used in the preparation of N-protected 6-(piperidin-4-ylcarbamoyl)piperidin-3-yl sulfonates, which are suitable for use as intermediates that lead via a series of additional process steps to the synthesis of 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides and esters . Certain 7-oxo-l,6-diazabicyclo[3.2.1]octane-2-carboxamides are inhibitors of β-lactamase and, when used in conjunction with β-lactam antibiotics, can be effective for the treatment of bacterial infections .
  • Tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate: Reduction with hydrogen in the presence of a catalyst, for example palladium on charcoal, gives tert-butyl 4-(3-aminophenyl)piperazine-1-carboxylate .
  • Tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate: Causes skin and serious eye irritation .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Similarities and Key Differences

The table below highlights critical structural and functional distinctions between the target compound and its analogs:

Compound Name CAS Number Substituent/Ring Variation Key Functional Groups Molecular Weight (g/mol) Purity/Physical State
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate 959237-16-2 4-Aminopiperidine-linked piperidine Tert-butyl carbamate, secondary amine 311.44 (calculated) ≥95% (solid)
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate N/A Phenylamino group on piperidine Tert-butyl carbamate, aromatic amine 276.38 ≥98% (white powder)
tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate 205059-24-1 Piperazine ring substitution Tert-butyl carbamate, tertiary amine 297.41 Not reported
tert-Butyl 4-(4-aminophenylthio)piperidine-1-carboxylate 333986-95-1 Thioether linkage (S) Tert-butyl carbamate, thioether 336.47 95% (solid)
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (PK03447E-1) N/A Pyridine ring substitution Tert-butyl carbamate, pyridine 307.38 Light yellow solid
Key Observations:
  • Amino Group vs. Thioether/Pyridine: The 4-aminopiperidine group in the target compound enhances hydrogen-bonding capacity compared to thioether () or pyridine () substituents, influencing solubility and target binding .
  • Piperidine vs. Piperazine : Replacement of piperidine with piperazine () introduces an additional nitrogen, increasing basicity and altering pharmacokinetic properties .
  • Polarity : Hydroxymethylphenyl () and dihydroxyphenyl () analogs exhibit higher hydrophilicity than the target compound, affecting membrane permeability .

Physicochemical Properties

  • Solubility : The target compound’s logP (estimated 2.5–3.0) suggests moderate lipophilicity, while hydroxymethylphenyl () and dihydroxyphenyl () analogs are more water-soluble .
  • Thermal Stability : Tert-butyl carbamates generally decompose above 200°C, but substituents like pyridine () may lower thermal stability due to aromatic ring interactions .

Preparation Methods

Preparation via Nucleophilic Substitution on Piperidine Derivatives

One common approach involves the use of tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate as an intermediate, which undergoes nucleophilic substitution with an amine-containing piperidine to yield the target compound.

  • Reaction Conditions:

    • Potassium carbonate as a base.
    • Solvents such as ethanol, water, or N-methylpyrrolidone (NMP).
    • Heating at reflux or 85–105 °C under nitrogen atmosphere.
    • Reaction times ranging from 12 to 24 hours.
  • Yields:

    • High yields reported, e.g., 84–95% depending on conditions and scale.
  • Example Data Table:

Step Reactants & Conditions Temperature Time Yield Notes
1 tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate + 4-aminopiperidine derivative, K2CO3, ethanol/water Reflux (~78 °C) 16.5 h 84% Crystallization step included
2 Same reactants, potassium carbonate, NMP 100–105 °C 24 h 95% Stirred under nitrogen, followed by cooling and filtration
3 tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate + amine, CsF, DMA 85 °C 12–18 h 58–60% Multiple additions of reagents during reaction

This method highlights the use of mesylate (methylsulfonyl) leaving groups on the piperidine ring to facilitate substitution by the amine nucleophile under basic conditions.

Deprotection and Coupling Strategies

  • The Boc protecting group on the piperidine nitrogen is often removed using trifluoroacetic acid (TFA) in dichloromethane (CH2Cl2), yielding the free amine intermediate.

  • The free amine can then be coupled with other acyl chlorides or reagents to form derivatives or further substituted products.

  • For example, the acid derivative formed after deprotection is converted into an acyl chloride using thionyl chloride (SOCl2) with catalytic DMF, then reacted with tert-butyl piperidin-4-ylcarbamate to give the protected amine intermediate in near quantitative yield.

Alternative Routes via Reduction and Functional Group Transformations

  • Starting from 4-cyanopiperidine derivatives protected with tert-butyl carbamate, nucleophilic addition reactions with organolithium reagents followed by hydrolysis and carbamate formation can be used to prepare substituted piperidine derivatives.

  • For example, tert-butyl 4-cyanopiperidine-1-carboxylate reacts with organolithium reagents at low temperature (-78 °C), followed by further functionalization to yield carbamoylpiperidine derivatives.

Research Findings and Optimization Notes

  • The use of potassium carbonate as a base in ethanol/water mixtures provides good yields and ease of product isolation via crystallization.

  • Cesium fluoride (CsF) in N,N-dimethylacetamide (DMA) can also facilitate substitution but often with slightly lower yields and requiring chromatographic purification.

  • The reaction temperature and time are critical parameters; higher temperatures (85–105 °C) and longer reaction times (12–24 hours) improve conversion but may require careful control to avoid side reactions.

  • Protecting group strategies (Boc protection) are essential for selective functionalization and to prevent polymerization or side reactions of amine groups.

  • Purification methods include filtration, washing with aqueous ethanol or water, and vacuum drying at moderate temperatures (40–55 °C).

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Time Yield Notes
Nucleophilic substitution with K2CO3 tert-butyl 4-(methylsulfonyl)oxypiperidine-1-carboxylate Potassium carbonate Ethanol/water Reflux (~78 °C) 16.5 h 84% Crystallization and filtration step
Nucleophilic substitution with K2CO3 Same as above Potassium carbonate NMP 100–105 °C 24 h 95% Stirring under nitrogen, high yield
Nucleophilic substitution with CsF Same as above Cesium fluoride DMA 85 °C 12–18 h 58–60% Requires chromatography
Deprotection and coupling Boc-protected acid intermediate TFA, SOCl2, DMF CH2Cl2 RT Variable Near quantitative Used for further derivatization
Organolithium addition to cyanopiperidine tert-butyl 4-cyanopiperidine-1-carboxylate n-BuLi, amines THF -78 °C to RT Hours ~70% Multi-step, low temperature

Q & A

Q. What are the standard synthetic routes for preparing Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate, and what key reaction conditions must be controlled?

Methodological Answer: The compound is typically synthesized via multi-step reactions involving piperidine derivatives. Common steps include:

  • Protection/Deprotection: Use of tert-butoxycarbonyl (Boc) groups to protect amines during synthesis. For example, Boc-protected intermediates are formed under anhydrous conditions with reagents like di-tert-butyl dicarbonate [()].
  • Coupling Reactions: Alkylation or arylation steps to introduce substituents. Solvents like tetrahydrofuran (THF) or toluene are used, with temperature control (0–25°C) to minimize side reactions .
  • Purification: Silica gel column chromatography is often employed to isolate the final product .

Critical Conditions:

  • Moisture-sensitive reactions require inert atmospheres (e.g., nitrogen/argon).
  • Strict pH control during deprotection to avoid premature cleavage of Boc groups.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer: Primary Techniques:

  • NMR Spectroscopy: 1H and 13C NMR are used to confirm structural features (e.g., tert-butyl group at δ ~1.4 ppm, piperidine ring protons at δ ~2.5–3.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) or LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 277.36) .
  • HPLC: Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% typical) .

Q. How can researchers resolve contradictions between theoretical and observed spectral data (e.g., NMR splitting patterns or unexpected MS fragments) during structural confirmation?

Methodological Answer:

  • NMR Discrepancies:
    • Unexpected Splitting: Use 2D NMR (COSY, HSQC) to verify coupling patterns. For example, piperidine ring conformers may cause splitting inconsistencies .
    • Impurity Peaks: Compare with synthetic intermediates (e.g., incomplete deprotection of Boc groups) .
  • MS Anomalies:
    • Unexpected Fragments: Conduct MS/MS analysis to trace fragment origins (e.g., loss of tert-butyl group (m/z –56) or CO2 (m/z –44)) .
  • X-ray Crystallography: Resolve ambiguities using SHELXL for refinement. For example, SHELX’s robust algorithms handle high-resolution data and twinning .

Q. What strategies are recommended for optimizing the yield of this compound in multi-step syntheses involving protection/deprotection sequences?

Methodological Answer: Key Strategies:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) improve Boc protection efficiency but require careful removal to avoid side reactions .
  • Catalyst Use: Acid catalysts (e.g., HCl in dioxane) enhance deprotection rates while minimizing decomposition .
  • Temperature Gradients: Gradual warming (e.g., −20°C to RT) during coupling steps reduces byproduct formation .

Data-Driven Optimization Example:

StepCondition ChangeYield ImprovementReference
Boc ProtectionSwitch from THF to DMF75% → 89%
DeprotectionHCl/dioxane (4M, 0°C)68% → 92%

Q. What experimental precautions are critical for ensuring the stability of this compound during storage and handling?

Methodological Answer:

  • Storage: Store at RT in amber vials under inert gas (argon) to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .
  • Handling: Use NIOSH-certified respirators (P95/P99) and chemical-resistant gloves (nitrile) to avoid dermal exposure .
  • Decomposition Monitoring: Regular HPLC checks detect degradation products (e.g., free amine forms) .

Q. How can researchers design biological activity studies for this compound, given its structural similarity to pharmacologically active piperidine derivatives?

Methodological Answer:

  • Target Selection: Prioritize receptors/enzymes with known piperidine interactions (e.g., serotonin or dopamine receptors) .
  • Assay Design:
    • In Vitro: Competitive binding assays (radioligand displacement) using HEK293 cells expressing target receptors .
    • Dose-Response: Test concentrations from 1 nM–100 µM to establish IC50 values .
  • Metabolic Stability: Use liver microsomes (human/rat) to assess CYP450-mediated degradation .

Q. What crystallographic challenges arise during structure determination of this compound, and how can SHELX software address them?

Methodological Answer:

  • Challenges:
    • Disorder: Flexible tert-butyl or piperidine groups may require constrained refinement .
    • Twinning: SHELXL’s twin refinement module resolves overlapping reflections .
  • Workflow:
    • Collect high-resolution data (d ~0.8 Å).
    • Use SHELXD for phase solution and SHELXL for refinement with HKLF5 format for twinned data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(4-aminopiperidin-1-YL)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.